molecular formula C23H22ClN3O3 B10997945 (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4,6-dimethoxy-1-methyl-1H-indol-2-yl)methanone

(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4,6-dimethoxy-1-methyl-1H-indol-2-yl)methanone

Cat. No.: B10997945
M. Wt: 423.9 g/mol
InChI Key: FGNNRUJZMHWYBW-UHFFFAOYSA-N
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Description

The compound (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4,6-dimethoxy-1-methyl-1H-indol-2-yl)methanone is a complex organic molecule that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4,6-dimethoxy-1-methyl-1H-indol-2-yl)methanone , typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . For this specific compound, the synthesis might involve the condensation of appropriate indole precursors followed by chlorination and methoxylation steps.

Industrial Production Methods

Industrial production of such complex molecules often requires optimization of reaction conditions to achieve high yields and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4,6-dimethoxy-1-methyl-1H-indol-2-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: Halogen atoms like chlorine can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups in place of the chlorine atom.

Scientific Research Applications

(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4,6-dimethoxy-1-methyl-1H-indol-2-yl)methanone: has several applications in scientific research:

Mechanism of Action

The mechanism of action of (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4,6-dimethoxy-1-methyl-1H-indol-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4,6-dimethoxy-1-methyl-1H-indol-2-yl)methanone: stands out due to its unique combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C23H22ClN3O3

Molecular Weight

423.9 g/mol

IUPAC Name

(8-chloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-(4,6-dimethoxy-1-methylindol-2-yl)methanone

InChI

InChI=1S/C23H22ClN3O3/c1-26-20-9-14(29-2)10-22(30-3)16(20)11-21(26)23(28)27-7-6-19-17(12-27)15-8-13(24)4-5-18(15)25-19/h4-5,8-11,25H,6-7,12H2,1-3H3

InChI Key

FGNNRUJZMHWYBW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C1C=C(C=C2OC)OC)C(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)Cl

Origin of Product

United States

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